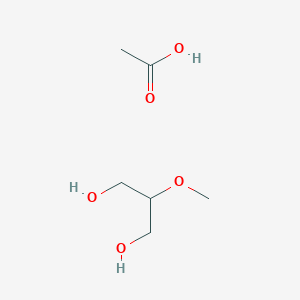![molecular formula C14H16F2N2O B12525229 2-(2,6-Difluorophenyl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B12525229.png)
2-(2,6-Difluorophenyl)-2,8-diazaspiro[4.5]decan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-Difluorophenyl)-2,8-diazaspiro[45]decan-1-one is a spirocyclic compound characterized by a unique structure that includes a diazaspirodecane core and a difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Difluorophenyl)-2,8-diazaspiro[4.5]decan-1-one typically involves a multi-step process. One common method includes the use of a Lewis acid-catalyzed Prins/pinacol cascade reaction. This method involves the reaction of aldehydes with 1-(4-hydroxybut-1-en-2-yl)cyclobutanol, resulting in the formation of oxaspirocycles . The reaction conditions often require specific catalysts and controlled environments to ensure high yields and selectivity.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using efficient catalysts, and employing purification techniques to ensure the compound’s purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Difluorophenyl)-2,8-diazaspiro[4.5]decan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary but often require controlled temperatures and pH levels to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced.
Scientific Research Applications
2-(2,6-Difluorophenyl)-2,8-diazaspiro[4.5]decan-1-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific biological pathways.
Industry: The compound’s properties make it useful in developing new materials with specific characteristics, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 2-(2,6-Difluorophenyl)-2,8-diazaspiro[4.5]decan-1-one exerts its effects involves its interaction with molecular targets and pathways. The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-2,7-diazaspiro[4.5]decan-1-one hydrochloride: This compound shares a similar spirocyclic structure but differs in the substituents attached to the core.
2-(1,4-Dioxaspiro[4.5]decan-6-yl)acrylamides: These compounds have a similar spirocyclic framework but include different functional groups.
Uniqueness
2-(2,6-Difluorophenyl)-2,8-diazaspiro[45]decan-1-one is unique due to the presence of the difluorophenyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H16F2N2O |
|---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
2-(2,6-difluorophenyl)-2,8-diazaspiro[4.5]decan-1-one |
InChI |
InChI=1S/C14H16F2N2O/c15-10-2-1-3-11(16)12(10)18-9-6-14(13(18)19)4-7-17-8-5-14/h1-3,17H,4-9H2 |
InChI Key |
CSQGCRKIUBCXQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12CCN(C2=O)C3=C(C=CC=C3F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



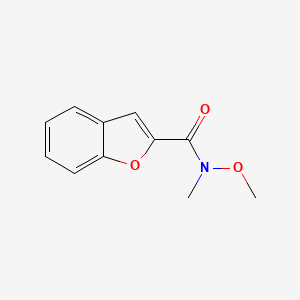
![3-{2-[3-(4-Methoxyphenyl)prop-2-en-1-yl]phenyl}prop-2-enoic acid](/img/structure/B12525157.png)
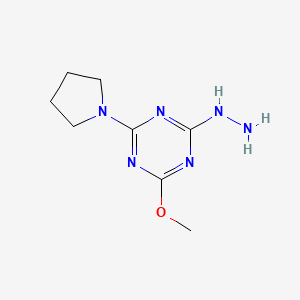
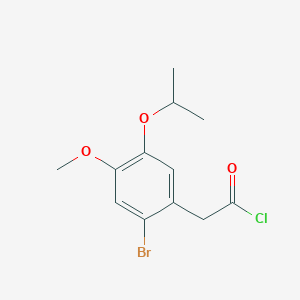
![4-Pentenamide, 2-[(S)-cyclohexylsulfinyl]-N,N-bis(1-methylethyl)-, (2S)-](/img/structure/B12525170.png)
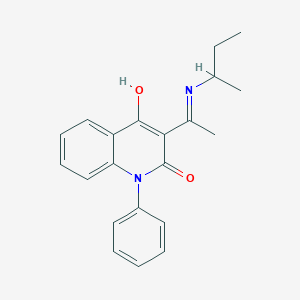
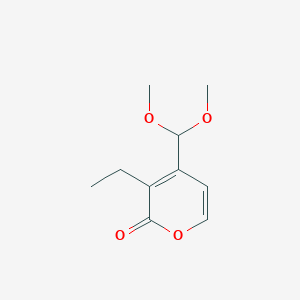
![Phosphorous acid, diethyl 2-[(phenylmethylene)amino]ethyl ester](/img/structure/B12525195.png)
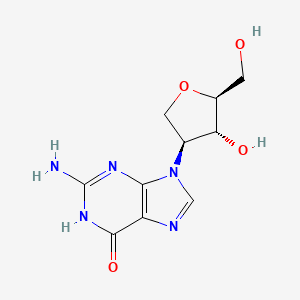
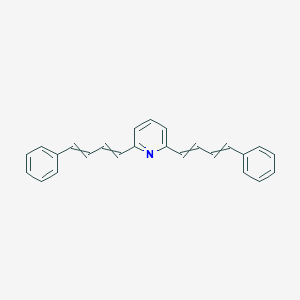
![5,5'-[Sulfanediylbis(methylene)]bis(5-methylimidazolidine-2,4-dione)](/img/structure/B12525221.png)
![1-Naphthalenol, 2-[2-(3-nitro-2-pyridinyl)diazenyl]-](/img/structure/B12525231.png)
